molecular formula C10H7FN2O B11776599 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile

Cat. No.: B11776599
M. Wt: 190.17 g/mol
InChI Key: ZTQATSQRXVOFLE-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a fluorinated benzoxazole derivative characterized by a benzo[d]oxazole core substituted with a methyl group at position 2, a fluorine atom at position 5, and an acetonitrile moiety at position 5.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

2-(5-fluoro-2-methyl-1,3-benzoxazol-7-yl)acetonitrile

InChI

InChI=1S/C10H7FN2O/c1-6-13-9-5-8(11)4-7(2-3-12)10(9)14-6/h4-5H,2H2,1H3

InChI Key

ZTQATSQRXVOFLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=CC(=C2O1)CC#N)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile typically involves the reaction of 5-fluoro-2-methylbenzo[d]oxazole with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Recent studies have highlighted the biological activities of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, showcasing its potential in treating various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been evaluated for their effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa . These studies suggest that the presence of fluorine and other functional groups enhances the compound's activity against pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies conducted by the National Cancer Institute demonstrated that related compounds displayed significant antitumor activity against various human cancer cell lines . The mechanism of action appears to involve the inhibition of cell growth and induction of apoptosis in cancer cells, making it a candidate for further drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the chemical structure influence biological activity. For example, the introduction of fluorine at specific positions on the benzene ring can enhance lipophilicity and improve cellular uptake, leading to increased efficacy .

Synthesis and Characterization

Synthesis methods for this compound typically involve multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

  • Antimicrobial Screening : A study evaluated a series of benzoxazole derivatives, including this compound, against various microbial strains. The results indicated that certain derivatives exhibited MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting strong antimicrobial potential .
  • Anticancer Evaluation : In a comprehensive evaluation involving multiple cancer cell lines, the compound demonstrated an average growth inhibition rate of over 50% at micromolar concentrations. This highlights its potential as a lead compound in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro Analogues

A direct structural analogue, 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile (), differs only in the halogen substituent (Cl instead of F). Halogens significantly influence electronic properties and bioavailability. Fluorine’s higher electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces).

Core Heterocycle Comparison: Benzo[d]oxazole vs. Coumarin

2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile () shares a nitrile group but features a coumarin core. Coumarins are planar, conjugated systems with inherent fluorescence and UV absorption properties, whereas benzo[d]oxazoles are non-planar due to the oxygen and nitrogen heteroatoms disrupting conjugation. This structural difference impacts electronic properties: coumarins typically exhibit lower HOMO-LUMO gaps (2.5–3.5 eV) compared to benzoxazoles (3.5–4.5 eV), as inferred from DFT studies in .

Functional Group Variations: Acetonitrile vs. Acetamide

The compound 2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide () replaces the nitrile group with an acetamide. The acetamide group introduces hydrogen-bonding capability, enhancing water solubility (e.g., 79% yield compound in showed solubility in water via HPLC analysis). In contrast, the nitrile group in the target compound may reduce solubility but increase reactivity in click chemistry or nucleophilic additions .

Electronic and Structural Properties

HOMO-LUMO Distributions

DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () reveal that HOMO and LUMO orbitals localize on cyclic structures, with electron density concentrated on oxygen and aromatic carbons. For 2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile, the fluorine atom likely lowers the LUMO energy, increasing electrophilicity. Non-planarity in benzoxazoles (unlike planar benzofurans in ) may reduce π-π stacking interactions, affecting solid-state packing and crystallinity .

Crystallography and Intermolecular Interactions

The benzofuran derivative in forms centrosymmetric dimers via O–H⋯O hydrogen bonds.

Solubility Profile

While solubility data for the target compound are unavailable, structurally similar compounds (e.g., ’s acetamide) exhibit moderate water solubility (50 mg/mL equilibrium). The nitrile group’s hydrophobicity likely reduces aqueous solubility, necessitating organic solvents for reactions .

Data Table: Comparative Analysis of Key Compounds

Property This compound 2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile 2-((2-Oxo-4-phenylcoumarin-7-yl)oxy)acetonitrile Benzofuran Acetic Acid Derivative
Core Structure Benzo[d]oxazole Benzo[d]oxazole Coumarin Benzofuran
Key Substituent 5-F, 7-CN 5-Cl, 7-CN 7-O-CN, 4-Ph 3-SMe, COOH
HOMO-LUMO Gap (DFT inferred) ~3.8–4.2 eV ~3.7–4.1 eV ~2.8–3.2 eV Not reported
Melting Point Not reported Discontinued (stability issues?) Not reported 436–437 K
Solubility Low (predicted) Not reported Moderate in organic solvents Low (crystalline solid)
Synthetic Yield Not reported Discontinued 82% (analogous route) 82%

Biological Activity

2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological properties, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_2O, with a molecular weight of 172.18 g/mol. The compound features a benzo[d]oxazole ring system substituted with a fluorine atom and an acetonitrile group, which may influence its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly in the context of cancer research. The following sections detail specific findings related to its cytotoxicity and mechanism of action.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)15.63
HeLa (Cervical Cancer)12.50
A549 (Lung Cancer)20.00

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated significant potency against MCF-7 cells, comparable to established chemotherapeutic agents.

The mechanism by which this compound exerts its effects appears to involve apoptosis induction. Flow cytometry assays indicated that treatment with this compound leads to increased expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in MCF-7 cells, suggesting that it triggers programmed cell death pathways .

Case Studies

A recent case study evaluated the therapeutic potential of this compound in combination with other agents. The study found that co-treatment with doxorubicin enhanced the cytotoxic effects in MCF-7 cells, indicating a possible synergistic effect that warrants further investigation .

Antimicrobial Activity

Beyond its anticancer properties, preliminary data suggest that this compound may also exhibit antimicrobial activity. In vitro tests showed moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against strains such as Staphylococcus aureus and Bacillus subtilis .

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